3-Methoxyandrosta-3,5-dien-17-one

Description

Contextualization as a Steroidal Compound

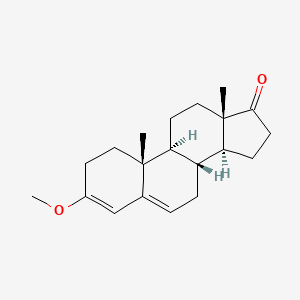

3-Methoxyandrosta-3,5-dien-17-one belongs to the androstane (B1237026) family of steroids, characterized by a four-ring carbon skeleton. Its systematic name is (8R,9S,10R,13S,14S)-3-methoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-one. nih.gov The core structure is a gonane, or steroid nucleus, which consists of seventeen carbon atoms arranged in four fused rings: three cyclohexane (B81311) rings and one cyclopentane (B165970) ring. The defining features of this specific compound include a methoxy (B1213986) group at the C3 position, a dien (two double bonds) system at C3 and C5, and a ketone group at the C17 position. nih.govlgcstandards.com

The presence of the 3-methoxy-3,5-diene system is a crucial element, influencing the compound's reactivity and utility in synthetic organic chemistry. evitachem.com This structural feature is a key differentiator from many naturally occurring androgens and serves as a valuable tool for chemists in the construction of more complex steroid molecules. It is also identified as an impurity of testosterone (B1683101), designated as "Testosterone Impurity J". nih.govnih.gov

Below is a table summarizing the key identifiers and properties of this compound.

| Property | Value |

| IUPAC Name | (8R,9S,10R,13S,14S)-3-methoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-one nih.gov |

| Molecular Formula | C20H28O2 nih.gov |

| Molecular Weight | 300.44 g/mol nih.gov |

| CAS Number | 57144-06-6 nih.gov |

| Synonyms | Androstenedione (B190577) Methylenolether, 3-Methoxy Androsta-3,5-dien-17-one nih.govsigmaaldrich.com |

Historical Perspective of Related Androstadienes in Biochemical Research

The study of androstadienes, a class of steroids to which this compound belongs, has a significant history in biochemical research. Androstenedione (AD), a related androstadiene, is a pivotal intermediate in the biosynthesis of steroid hormones. nih.gov It serves as a precursor for the production of a wide array of steroid-based pharmaceuticals, including testosterone, estradiol (B170435), progesterone, and cortisol. nih.gov

Research into the production of androstenedione has been a major focus, with global market demand for it and its derivative, androstadienedione (ADD), exceeding 1000 tons annually. nih.gov This has spurred investigations into efficient and cost-effective methods for its synthesis, including biochemical routes utilizing phytosterols (B1254722) from vegetable oils. nih.gov The biotransformation of phytosterols, such as β-sitosterol, into androstenedione involves multiple enzymatic steps. nih.gov

Historically, patents for the microbial transformation of steroids to produce compounds like AD and ADD date back to the late 1970s. nih.gov A notable peak in related patents occurred in 1982, with a significant number held by the Upjohn Company, focusing on various substrates and microorganisms for AD and ADD production. nih.gov These historical efforts highlight the long-standing interest in manipulating the androstane skeleton for pharmaceutical purposes.

Overview of Academic Research Significance

The academic research significance of this compound lies primarily in its role as a synthetic intermediate. It is utilized in the synthesis of other steroids, such as drospirenone, from androstenedione. chemicalbook.com The reactivity of the 3,5-diene system is a key area of study, with research examining how modifications to the C3 substituent (e.g., ethoxy vs. acetoxy) influence the chemical behavior of these diene steroids. evitachem.com

Furthermore, the study of related androstadienes contributes to the broader understanding of steroid structure-activity relationships. evitachem.com By comparing the biological activities of structurally similar compounds, researchers can elucidate how subtle changes in the steroid nucleus affect their biological function. evitachem.com The investigation of steroids with aromatic rings, for instance, has revealed significant anti-inflammatory, anti-neoplastic, and neuroprotective properties. nih.gov

Research into the synthesis of complex steroids often involves the development of novel chemical methods. For example, a new method for the aromatization of ring A in androsta-1,4-diene-3,17-dione (B159171) to produce estradiol was developed, showcasing the ongoing innovation in steroid chemistry. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,10R,13S,14S)-3-methoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-19-10-8-14(22-3)12-13(19)4-5-15-16-6-7-18(21)20(16,2)11-9-17(15)19/h4,12,15-17H,5-11H2,1-3H3/t15-,16-,17-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSIQEGIPGPEMTC-TXTPUJOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(=C4)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CCC(=C4)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205775 | |

| Record name | 3-Methoxyandrosta-3,5-dien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57144-06-6 | |

| Record name | 3-Methoxyandrosta-3,5-dien-17-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57144-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxyandrosta-3,5-dien-17-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057144066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxyandrosta-3,5-dien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxyandrosta-3,5-dien-17-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHOXYANDROSTA-3,5-DIEN-17-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EO7QDL04JK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization of 3 Methoxyandrosta 3,5 Dien 17 One

Synthetic Pathways and Precursors

The synthesis of 3-Methoxyandrosta-3,5-dien-17-one can be achieved through several pathways, often starting from readily available steroid precursors.

9α-Hydroxy-androst-4-ene-3,17-dione (9-OHAD) serves as a key starting material in the synthesis of numerous steroidal drugs, including corticosteroids. prepchem.comnih.gov While not a direct precursor, its established conversion to androst-4-ene-3,17-dione (4-AD) makes it a primary component in the synthetic chain leading to this compound. The production of 9-OHAD is often achieved through microbial hydroxylation of sterols. nih.gov

The general synthetic sequence involves two main stages:

Dehydration of 9α-Hydroxy-androst-4-ene-3,17-dione: The 9α-hydroxyl group is chemically removed to yield androst-4-ene-3,17-dione. This step is a crucial transformation that prepares the steroid core for subsequent modifications.

Enol Ether Formation: The resulting androst-4-ene-3,17-dione is then converted to this compound. This is typically achieved by reacting 4-AD with an orthoformate, such as trimethyl orthoformate, in the presence of an acid catalyst and a suitable solvent like methanol (B129727). The reaction protects the 3-keto group as a methoxy (B1213986) enol ether, which simultaneously results in the formation of a stable conjugated 3,5-diene system.

Table 1: Synthesis via 9α-Hydroxy-androst-4-ene-3,17-dione Intermediate

| Step | Reactant | Key Reagents | Product | Purpose |

|---|---|---|---|---|

| 1 | 9α-Hydroxy-androst-4-ene-3,17-dione | Dehydrating agents | Androst-4-ene-3,17-dione | Removal of 9α-hydroxyl group |

Note: PTSA refers to p-Toluenesulfonic acid.

The primary industrial value of this compound lies in its function as a pivotal intermediate for more complex and therapeutically important steroids. chemicalbook.com

Drospirenone Synthesis: This compound is a known intermediate in several synthetic routes to Drospirenone, a synthetic progestin with antimineralocorticoid and antiandrogenic properties. chemicalbook.comlgcstandards.com The 3-methoxy-3,5-diene moiety serves as a protecting group for the A-ring's α,β-unsaturated ketone system, allowing for selective modifications at other positions of the steroid skeleton, such as the C-17 position, before being hydrolyzed back to the 3-keto-4-ene structure in the final steps of the synthesis.

Progesterone Synthesis: this compound is also utilized in the synthesis of Progesterone. A common strategy involves the elaboration of the side chain at the C-17 position. For instance, a Wittig reaction can be performed on the 17-ketone to introduce the required two-carbon side chain, which is then converted to the 20-keto group characteristic of progesterone. The 3-methoxy-3,5-diene is subsequently hydrolyzed to regenerate the 3-oxo-4-ene functionality.

Besides the pathway starting from 9-OHAD, other precursors are commonly used.

From Androst-4-ene-3,17-dione (4-AD): The most direct synthesis starts from 4-AD, which can be sourced from the microbial degradation of phytosterols (B1254722). d-nb.info The conversion is a standard enol etherification reaction. A typical laboratory-scale procedure involves dissolving 4-AD in anhydrous methanol, followed by the addition of trimethyl orthoformate and a catalytic amount of an acid like p-toluenesulfonic acid (PTSA). The reaction mixture is stirred at a controlled temperature (e.g., 40°C) until the starting material is consumed. The reaction is then neutralized, and the product is isolated by cooling and filtration.

From Androsta-1,4-diene-3,17-dione (B159171) (ADD): Another important steroidal intermediate, ADD, can also be a starting point. nih.gov The synthesis involves the selective reduction of the C1-C2 double bond, followed by the formation of the enol ether, or by direct manipulation of the conjugated system to form the 3-methoxy-3,5-diene.

Table 2: Comparison of Starting Materials for Synthesis

| Starting Material | Key Features | Typical Reaction |

|---|---|---|

| Androst-4-ene-3,17-dione (4-AD) | Readily available from phytosterols. d-nb.info | Direct enol etherification with trimethyl orthoformate. |

Applications of Synthetic Methodologies in Steroid Chemistry

The synthetic methodologies employed in the preparation and modification of this compound have found broad applications in the wider field of steroid chemistry. The formation of the 3-methoxy-3,5-diene is a classic example of the use of an enol ether as a protecting group for a 4-en-3-one system, a common feature in many biologically active steroids. This protection allows for selective reactions to be carried out at other positions of the steroid nucleus without affecting the A-ring.

The reactivity of the 3,5-diene system itself has been exploited for the synthesis of a variety of modified steroids. As discussed previously, the Diels-Alder reaction is a powerful tool for the construction of complex, polycyclic steroid analogues. nih.govrsc.orgumich.edu The ability to introduce new rings and stereocenters with a high degree of control makes this a valuable strategy in the synthesis of novel steroidal compounds with potential therapeutic applications.

Furthermore, the methodologies for introducing heterocyclic and carbocyclic moieties onto the A-ring are not limited to the androstane (B1237026) skeleton. These strategies have been applied to other steroid classes, leading to the development of a diverse range of compounds with modified biological activities. nih.govnih.gov For instance, the incorporation of a pyridine (B92270) ring has been shown to be a promising strategy for developing new cytotoxic agents for cancer therapy. nih.gov

The enzymatic modification of steroid scaffolds is another area where the principles of selective transformation are paramount. While not a direct application of the chemistry of this compound, the development of enzymatic methods for hydroxylation, glycosylation, and other modifications complements the chemical synthesis approaches by providing highly selective and environmentally friendly routes to novel steroid derivatives. rsc.org

The synthesis of complex natural products and their analogues often relies on the strategic use of reactions such as the Diels-Alder and stereoselective aldol (B89426) reactions, which are central to the modification of steroids like this compound. nih.govwiley-vch.de The knowledge gained from studying the reactivity of this and related steroidal dienes contributes to the broader understanding of steroid chemistry and facilitates the design and synthesis of new generations of steroidal compounds.

Biochemical Interactions and Enzymatic Activity

Aromatase Inhibition Mechanism and Kinetics

Aromatase is a cytochrome P450 enzyme (CYP19A1) that catalyzes the final, rate-limiting step in estrogen biosynthesis by converting androgens to estrogens. nih.gov Steroidal inhibitors, often referred to as Type I inhibitors, typically share a structural resemblance to the natural substrate, androstenedione (B190577). nih.gov This allows them to be recognized and bind to the enzyme's active site.

Irreversible Inhibition Profile

Many steroidal aromatase inhibitors are classified as irreversible inhibitors. This means they form a stable, often covalent, bond with the enzyme, leading to its permanent inactivation. nih.gov This type of inhibition is time-dependent, as the inactivation event occurs after the initial binding step. For instance, compounds like 1,4,6-Androstatriene-3,17-dione (ATD) are known to be potent irreversible aromatase inhibitors that permanently bind to and inactivate the enzyme. wikipedia.org

Competitive Inhibition Characteristics and Parameters

Initially, a steroidal inhibitor acts as a competitive inhibitor by binding to the aromatase active site, thereby preventing the natural substrate from binding. The affinity of the inhibitor for the enzyme is quantified by the inhibition constant (Kᵢ). For example, various analogs of androstenedione exhibit competitive inhibition with Kᵢ values that can range widely depending on their specific structural modifications.

Suicide Substrate Mechanism Elucidation

The most sophisticated steroidal inhibitors function as "suicide substrates." In this mechanism, the inhibitor binds to the active site like a normal substrate. The enzyme then initiates its catalytic cycle, but instead of producing a typical product, it converts the inhibitor into a highly reactive intermediate. This intermediate then attacks a crucial component of the enzyme, such as an amino acid residue or the heme prosthetic group, forming a covalent bond and causing irreversible inactivation. nih.gov This mechanism is highly specific because the enzyme essentially "commits suicide" by processing the inhibitor.

Role of Conjugated Dienone System in Enzymatic Interaction

The conjugated dienone system, such as the 3,5-diene structure present in the requested compound's backbone, is critical for the activity of many steroidal inhibitors. This feature often enhances the planarity of the A-ring of the steroid, which can improve its binding affinity within the active site of the aromatase enzyme. nih.gov This structural element is a key feature in facilitating the necessary interactions for both initial binding and subsequent inactivation.

NADPH Dependence in Aromatase Inactivation

The catalytic activity of aromatase, being a cytochrome P450 enzyme, is dependent on the presence of NADPH as a cofactor, which provides the necessary reducing equivalents for oxygen activation. nih.gov Consequently, the inactivation of aromatase by suicide substrates is also an NADPH-dependent process. The enzyme must be in its active, reduced state to process the inhibitor and trigger the inactivation sequence. Studies on related trione (B1666649) compounds have confirmed that both oxygen and NADPH are required for the inactivation process.

Structure-Activity Relationships Governing Aromatase Inhibition Potency

The potency of steroidal aromatase inhibitors is highly dependent on their specific chemical structure. Research into structure-activity relationships (SAR) has revealed key determinants of inhibitory activity. For instance, modifications to the steroid's A, B, C, or D rings can drastically alter binding affinity and inactivation kinetics. Studies have explored how adding or modifying functional groups at various positions influences the compound's interaction with the enzyme's active site, leading to the design of more potent and selective inhibitors. nih.gov The planarity of the molecule and the nature of substituents are crucial factors in this relationship. nih.gov

Interactions with Other Steroidogenic Enzymes

3β-Hydroxysteroid dehydrogenase/Δ5-4-isomerase (3β-HSD) is a crucial enzyme in the biosynthesis of all active steroid hormones, catalyzing the conversion of Δ5-3β-hydroxysteroids to the Δ4-3-keto configuration. nih.govnih.gov For example, it converts dehydroepiandrosterone (B1670201) (DHEA) to androstenedione. nih.gov Given its central role, interaction with 3β-HSD can be a significant feature of steroidal compounds.

The metabolism of related steroidal aromatase inhibitors, such as formestane (B1683765) (4-hydroxyandrostenedione), involves enzymes like 3β-HSD. uniroma1.itnih.gov Metabolites of formestane include 3β,4β-dihydroxy-5α-androstane-17-one, which indicates that reduction at the C-3 position occurs in vivo. nih.gov Furthermore, specific inhibitors of 3β-HSD have been developed as a therapeutic strategy for hormone-sensitive breast cancer, highlighting the enzyme's importance in intratumoral estrogen production. nih.gov Studies have shown that inhibitors of 3β-HSD1 can slow the proliferation of breast cancer cells, an effect comparable to that of the aromatase inhibitor letrozole. nih.gov

While direct data on 3-Methoxyandrosta-3,5-dien-17-one is limited, the established metabolic pathways of similar steroidal agents suggest that interaction with 3β-HSD is a plausible and significant aspect of its biochemical profile. The inhibition of 3β-HSD by certain steroidal compounds, such as abiraterone (B193195) acetate, further supports the principle that steroidal drugs can modulate the activity of this key steroidogenic enzyme. nih.gov

The enzyme 5α-reductase catalyzes the conversion of testosterone (B1683101) into the more potent androgen, 5α-dihydrotestosterone (DHT). nih.gov Its inhibition is a key therapeutic strategy in conditions like benign prostatic hyperplasia. nih.gov There is significant evidence that steroidal aromatase inhibitors and their analogues can interact with and inhibit 5α-reductase.

In vitro studies have demonstrated that formestane (4-hydroxy-4-androstene-3,17-dione) can dose-dependently inhibit the 5α-reduction of testosterone in human benign prostatic hyperplasia (BPH) tissue. nih.gov This suggests that certain steroidal aromatase inhibitors possess dual inhibitory potential. This dual-activity concept is further supported by the development of novel compounds designed to inhibit both aromatase and 5α-reductase simultaneously. nih.govcapes.gov.br

Clinical research protocols have also utilized the separate and combined inhibition of aromatase and 5α-reductase to dissect the specific roles of testosterone, DHT, and estradiol (B170435) in various physiological processes, acknowledging the distinct pathways these enzymes control. nih.govnih.govoup.com This body of research indicates that the structural motifs present in steroidal aromatase inhibitors are compatible with binding to and inhibiting 5α-reductase.

Receptor Binding Studies (In Vitro Models)

As discussed in section 3.1.6.1, the metabolites of steroidal aromatase inhibitors can exhibit significant androgenic activity. This activity is mediated through direct binding to and activation of the androgen receptor (AR).

The 17-hydroxylated metabolite of exemestane (B1683764) (17-hydroexemestane) is a potent AR agonist. nih.govresearchgate.net Binding assays show that this metabolite binds strongly to the AR, while its affinity for the estrogen receptor is very low. nih.gov In cellular models, this translates to the regulation of androgen-responsive genes and the stimulation of cell proliferation in an AR-dependent manner, which can be blocked by antiandrogens like bicalutamide. nih.govresearchgate.net

| Compound/Metabolite | Parent Compound | Receptor Interaction | Finding | Reference |

| 17-Hydroexemestane | Exemestane | Androgen Receptor (AR) | Binds strongly to AR and acts as an androgen. | nih.govresearchgate.net |

| 17-Hydroexemestane | Exemestane | Estrogen Receptor α (ERα) | Binds very weakly to ERα. | nih.govresearchgate.net |

| Formestane | N/A | Androgen Receptor (AR) | Exhibits minor androgenic activity. | researchgate.net |

Cellular and Molecular Mechanisms (In Vitro Studies)

In vitro studies on compounds structurally related to this compound provide insights into its potential cellular and molecular activities. These studies have primarily focused on anti-proliferative effects in cancer cell lines and the inhibition of key enzymes involved in steroid biosynthesis.

Research on various androstane (B1237026) derivatives has demonstrated their potential to inhibit the growth of cancer cells in vitro. These findings suggest that compounds with a core androstane skeleton, such as this compound, may possess similar anti-proliferative properties.

A study on androstene oximes and their O-alkylated derivatives revealed moderate to good anti-proliferative activity against a panel of 60 cancer cell lines at a concentration of 10 µM. nih.gov Notably, these compounds were effective against various leukemia, colon, melanoma, and renal cancer cell lines. nih.gov Another aminosteroid (B1218566) derivative, RM-581, has shown significant anti-proliferative activity against several prostate cancer cell lines, including DU-145, PC-3, and LNCaP, with IC50 values of 4.4 µM, 1.2 µM, and 1.2 µM, respectively. nih.gov This suggests that modifications to the androstane structure can lead to potent anti-cancer effects.

Furthermore, synthetic analogues of natural steroids are utilized in treating cancers of reproductive tissues, and several steroids have demonstrated pronounced anti-cancer effects in hormone-independent tumors. nih.gov For instance, certain androstane derivatives have been shown to be selectively cytotoxic to triple-negative breast cancer cells. nih.gov

The table below summarizes the anti-proliferative activity of selected androstane derivatives in various cancer cell lines.

| Compound/Derivative Class | Cell Line(s) | Observed Effect | Reference |

| Androstene oximes and O-alkylated derivatives | Leukemia, Colon, Melanoma, Renal cancer lines | Moderate to good anti-proliferative activity at 10 µM | nih.gov |

| RM-581 (aminosteroid derivative) | DU-145 (Prostate) | IC50 = 4.4 µM | nih.gov |

| RM-581 (aminosteroid derivative) | PC-3 (Prostate) | IC50 = 1.2 µM | nih.gov |

| RM-581 (aminosteroid derivative) | LNCaP (Prostate) | IC50 = 1.2 µM | nih.gov |

| Androstane 3-oxime derivatives | G-361 (Melanoma) | Strong anti-proliferative effect | nih.gov |

| Androstane 3-oxime derivatives | MCF-7 (ER+ Breast Cancer) | Significant cytotoxicity (IC50 7.0 µM) | nih.gov |

These findings on related compounds underscore the potential of this compound as a subject for future anti-proliferative research.

The structural features of this compound suggest a potential role as an inhibitor of estrogen biosynthesis. This is primarily based on its androstane core, a common feature of substrates and inhibitors of aromatase (CYP19A1), the key enzyme responsible for converting androgens to estrogens. nih.gov

Aromatase inhibitors are crucial in managing estrogen-dependent diseases, such as certain types of breast cancer. nih.gov Structurally similar compounds to this compound have been investigated for their aromatase-inhibiting properties. For example, Androsta-3,5-diene-7,17-dione, also known as Arimistane, acts as a suicide substrate inhibitor of aromatase. hitechpharma.com This means it binds to the enzyme's active site and leads to its irreversible inactivation. The 3,5-diene structure is thought to enhance the binding affinity and facilitate this inactivation.

Research on other androstane derivatives has identified key structural features that enhance aromatase inhibition. For instance, the introduction of a 3α,4α-cyclopropane ring or a Δ(9-11) double bond has been shown to increase the inhibitory potency. nih.gov Specifically, 3α,4α-methylen-5α-androstan-17-one exhibited an IC50 of 0.11μM for aromatase inhibition. nih.gov

The inhibition of other enzymes in the steroidogenic pathway by androstane derivatives has also been reported. For instance, some heterocyclic androstane derivatives have been shown to inhibit 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), another important enzyme in estrogen synthesis. researchgate.net

The potential mechanism of action for androstane-based aromatase inhibitors involves competitive binding to the active site of the aromatase enzyme, preventing the conversion of androgens like testosterone and androstenedione into estrogens. usada.org

The table below outlines the inhibitory activities of various androstane derivatives on enzymes involved in estrogen biosynthesis.

| Compound | Target Enzyme | Inhibitory Activity | Reference |

| Androsta-3,5-diene-7,17-dione (Arimistane) | Aromatase (CYP19A1) | Suicide substrate inhibitor, Ki of 0.058–45 μM | |

| 3α,4α-methylen-5α-androstan-17-one | Aromatase (CYP19A1) | IC50 = 0.11μM | nih.gov |

| Androsta-4,9(11)-diene-3,17-dione | Aromatase (CYP19A1) | IC50 = 0.25μM | nih.gov |

| Androsta-1,4,6-triene-3,17-dione | Aromatase (CYP19A1) | Ki of 0.18 μM | medchemexpress.com |

| Heterocyclic androstane derivatives | 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) | In vitro inhibition | researchgate.net |

Given these findings, it is plausible that this compound could also interact with and potentially inhibit aromatase or other enzymes in the estrogen biosynthesis pathway, a hypothesis that warrants direct in vitro investigation.

Metabolism and Biotransformation Studies

Identification of Metabolites (Non-Clinical Context)

In non-clinical settings, the identification of metabolites is a key step in characterizing the biotransformation of a compound. This process involves delineating the specific chemical changes that the parent molecule undergoes.

Enzymatic hydroxylation is a critical Phase I metabolic reaction. This process introduces a hydroxyl group (-OH) into the steroid structure, increasing its polarity and preparing it for further metabolic steps. While specific studies on the enzymatic hydroxylation of 3-Methoxyandrosta-3,5-dien-17-one are not extensively detailed in the provided search results, the general principles of steroid metabolism suggest that cytochrome P450 enzymes would be involved in this process. These enzymes are known to hydroxylate various positions on the steroid nucleus.

Following Phase I reactions like hydroxylation, the steroid metabolite can undergo Phase II conjugation reactions. nih.gov These reactions further increase water solubility, facilitating excretion. nih.gov

Glucuronidation: This is a major pathway where a glucuronic acid moiety is attached to the metabolite. uomus.edu.iqnih.gov The process is catalyzed by UDP-glucuronosyltransferases (UGTs) and results in the formation of a glucuronide conjugate. nih.govresearchgate.net

Sulfation: In this pathway, a sulfonate group is added to the metabolite by sulfotransferase enzymes. uomus.edu.iq This also results in a more water-soluble and readily excretable compound. uomus.edu.iq

Both glucuronidation and sulfation are common metabolic routes for steroids, transforming them into inactive and excretable forms. uomus.edu.iq

Microbial Transformation as a Model for Mammalian Metabolism

Microbial transformation serves as a valuable in vitro model to simulate and predict the mammalian metabolism of xenobiotics, including steroids. nih.govnih.gov This approach offers a cost-effective and convenient method for producing and studying metabolites. nih.gov

Microorganisms possess a diverse range of enzymes that can catalyze specific and complex modifications of the steroid skeleton. researchgate.net This biocatalytic potential is harnessed to synthesize novel steroid derivatives that may have pharmaceutical importance. researchgate.net The transformation of steroids by microorganisms is a well-established field in biotechnology. researchgate.net

The use of microbial models can lead to the discovery of novel metabolites that may not be easily identified through in vivo studies. researchgate.net These biotransformation products provide insights into potential metabolic pathways in mammals.

Certain microorganisms are particularly adept at steroid metabolism and are often used as model systems.

Comamonas testosteroni : This bacterium is a well-studied model for aerobic steroid degradation. researchgate.netbiorxiv.org It possesses a comprehensive set of genes and enzymes for breaking down the steroid ring structure. researchgate.netbiorxiv.orgnih.gov Studies on C. testosteroni have elucidated detailed degradation pathways, including the roles of various dehydrogenases and isomerases. nih.govfrontiersin.org For instance, research has identified key enzymes like 3-(or 17)-beta-hydroxysteroid dehydrogenase involved in testosterone (B1683101) degradation. frontiersin.org The degradation process in C. testosteroni often involves the formation of intermediates like 9,17-dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid. nih.gov

While direct studies on the metabolism of this compound by Cephalosporium aphidicola were not found in the search results, filamentous fungi, in general, are known for their ability to transform steroids, often through hydroxylation reactions. researchgate.net

Degradation Pathways in Environmental and Biological Systems (Non-Clinical)

The environmental fate and non-clinical biotransformation of the synthetic steroid "this compound" are not well-documented in publicly available scientific literature. While specific degradation pathways for this exact compound have not been elucidated, general principles of steroid metabolism by microorganisms in various environments can provide a framework for potential degradation routes. Steroids, as a class of compounds, are known to be subject to microbial degradation in systems such as soil, sediment, and wastewater treatment facilities. nih.gov

Microbial transformation is a key process in the environmental breakdown of steroids. nih.govnih.gov Bacteria, in particular, are capable of mineralizing steroid compounds, utilizing them as carbon and energy sources. nih.gov The degradation of the steroid nucleus is a complex process, often initiated by hydroxylation and dehydrogenation reactions. researchfloor.orgnih.gov For androgens, a common degradation route is the 9,10-seco pathway, which involves the cleavage of the B-ring of the steroid core. nih.gov Another potential pathway is the 4,5-seco pathway, which has been identified for estrogens and involves the cleavage of the A-ring. nih.gov

The initial step in the degradation of many steroids involves the modification of functional groups. For "this compound," the methoxy (B1213986) enol ether group at the C3 position is a likely initial target for enzymatic action. Hydrolysis of this enol ether would yield androst-4-ene-3,17-dione. nih.gov This reaction could potentially be catalyzed by various hydrolases present in environmental microorganisms.

Once formed, androst-4-ene-3,17-dione is a well-studied intermediate in microbial steroid metabolism and can undergo several transformations. nih.gov These include:

Dehydrogenation: Introduction of a double bond at the C1-C2 position to form androsta-1,4-diene-3,17-dione (B159171). mdpi.com

Hydroxylation: Addition of hydroxyl groups at various positions on the steroid nucleus, which increases water solubility and facilitates further degradation. rsc.org

Ring Cleavage: The opening of the steroid rings, leading to the eventual breakdown of the entire molecule. nih.gov

The degradation of steroids in environmental systems like wastewater treatment plants can be highly efficient, with biodegradation being a major removal mechanism for androgens. nih.gov However, the specific microorganisms and enzymes responsible for the degradation of "this compound" have not been identified.

It is important to note that the persistence and transformation of steroids in the environment are influenced by various factors, including the microbial community present, oxygen levels, temperature, and pH. While general pathways for steroid degradation are known, further research is required to determine the specific environmental degradation pathways and metabolites of "this compound."

Table of Potential Degradation Steps and Intermediates

| Step | Reaction Type | Potential Substrate | Potential Product(s) | General Microbial Group Involved |

| 1 | Enol Ether Hydrolysis | This compound | Androst-4-ene-3,17-dione, Methanol (B129727) | Bacteria, Fungi |

| 2 | Dehydrogenation | Androst-4-ene-3,17-dione | Androsta-1,4-diene-3,17-dione | Bacteria (e.g., Mycobacterium, Rhodococcus) |

| 3 | Hydroxylation | Androst-4-ene-3,17-dione | Hydroxylated androstenedione (B190577) derivatives | Bacteria, Fungi |

| 4 | Ring Cleavage | Androsta-1,4-diene-3,17-dione | Acyclic degradation products | Bacteria |

Analytical Research Methodologies for 3 Methoxyandrosta 3,5 Dien 17 One and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure and composition of 3-Methoxyandrosta-3,5-dien-17-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise arrangement of atoms within a molecule. For this compound, ¹H-NMR (proton NMR) and ¹³C-NMR (carbon-13 NMR) are instrumental in confirming its steroidal backbone and the specific placement of the methoxy (B1213986) group and the conjugated double bonds.

In a typical ¹H-NMR spectrum of a related compound, androsta-1,4-diene-3,17-dione (B159171), distinct signals corresponding to the olefinic protons and the methyl groups of the steroid core are observed. researchgate.net For this compound, specific chemical shifts would be expected for the methoxy group protons (typically in the range of 3-4 ppm) and the vinylic protons of the dien-ether system. The coupling patterns between adjacent protons further aid in assigning the structure.

Key Expected ¹H-NMR Features for this compound:

Singlet for the methoxy group protons (-OCH₃).

Signals for the vinylic protons at C3 and C4.

Characteristic signals for the angular methyl groups at C18 and C19.

A complex pattern of signals for the methylene (B1212753) and methine protons of the steroid framework.

¹³C-NMR provides complementary information by identifying all unique carbon atoms in the molecule. The chemical shifts of the carbons in the double bonds, the carbonyl group at C17, and the methoxy group are particularly diagnostic.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.

The most prominent peaks would be associated with the C=O (carbonyl) stretching of the ketone at C17, typically appearing in the region of 1740 cm⁻¹. The C=C stretching vibrations of the conjugated diene system would be observed around 1600-1650 cm⁻¹. Furthermore, the C-O stretching of the enol ether would produce a strong signal, usually in the 1250-1050 cm⁻¹ region. masterorganicchemistry.com

A reference spectrum for the related compound 3-ethoxyandrosta-3,5-dien-17-one shows these characteristic peaks, providing a basis for comparison. nist.govnih.gov

Table 1: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |

| C=O (Ketone) | Stretch | ~1740 |

| C=C (Alkene) | Stretch | ~1600-1650 |

| C-O (Ether) | Stretch | ~1250-1050 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and obtaining structural information through fragmentation patterns. For this compound, the molecular formula is C₂₀H₂₈O₂, resulting in a molecular weight of approximately 300.44 g/mol . nih.govlgcstandards.com The exact mass is 300.2089 Da. nih.govlgcstandards.com

Under electron ionization (EI), the molecule would generate a molecular ion peak (M⁺) at m/z 300. The subsequent fragmentation pattern would be characteristic of the steroid structure, with losses of methyl groups and fragmentation of the D-ring being common pathways. The presence of the methoxy group and the conjugated system would also influence the fragmentation, leading to specific diagnostic ions. The study of fragmentation patterns of similar steroids, such as 17α-methyl steroids, provides insight into the expected cleavages. core.ac.uk

Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from other compounds, which is critical for its analysis in complex mixtures like dietary supplements or biological samples.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of steroid compounds. A typical HPLC method for this compound would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).

Method development would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve a good separation with sharp, symmetrical peaks. Detection is commonly performed using a UV detector, as the conjugated diene system in this compound would exhibit strong UV absorbance. Purity analysis of this compound is often reported using HPLC, with purities greater than 95% being commercially available. lgcstandards.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds like steroids. For GC-MS analysis, this compound may require derivatization to improve its volatility and chromatographic properties, although analysis of the underivatized form is also possible.

The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed mass spectra for each eluted compound. This allows for the definitive identification of this compound, even at trace levels. GC-MS is a cornerstone in anti-doping analysis and has been used to characterize the metabolism of related steroidal compounds. researchgate.net The analysis of stereoisomers of steroids by GC-MS highlights the technique's ability to differentiate between closely related structures based on their fragmentation patterns and retention times. core.ac.uk

Table 2: Summary of Analytical Techniques for this compound

| Technique | Information Obtained | Key Features |

| NMR | Detailed molecular structure, atom connectivity | ¹H and ¹³C spectra, chemical shifts, coupling constants |

| IR | Functional groups present | Characteristic absorption bands for C=O, C=C, C-O |

| MS | Molecular weight, fragmentation pattern | Molecular ion peak, diagnostic fragment ions |

| HPLC | Separation, quantification, purity | Retention time, peak area, UV absorbance |

| GC-MS | Separation, identification, high sensitivity | Retention time, mass spectrum of separated components |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a powerful and indispensable tool for the analysis of steroids, including this compound, within complex biological mixtures. Its high sensitivity and selectivity allow for the detection and quantification of multiple analytes simultaneously, even at very low concentrations.

Methodologies developed for the analysis of C18, C19, and C21 steroids in human plasma provide a framework for detecting related compounds. nih.gov A typical LC-MS/MS method involves separating steroids on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of methanol and water, often with a formic acid additive to improve ionization. nih.gov The mass spectrometer is commonly operated in positive electrospray ionization (ESI) mode, which is well-suited for the ionization of these steroid molecules. nih.gov The use of tandem mass spectrometry (MS/MS) enhances specificity by monitoring specific precursor-to-product ion transitions for each analyte, which minimizes interference from the sample matrix. This robust technique is validated to ensure accuracy and precision, making it a cornerstone for steroid analysis in research. nih.gov

Table 1: General Parameters for LC-MS/MS Steroid Analysis

| Parameter | Typical Condition/Method | Purpose |

|---|---|---|

| Chromatographic Column | C18 Reversed-Phase | Separation of steroids based on hydrophobicity. |

| Mobile Phase | Gradient of Methanol and Water with 0.1% Formic Acid | To elute a wide range of steroids with varying polarities and enhance ionization. nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Efficiently creates positively charged ions from the steroid molecules for MS detection. nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) | Provides high selectivity and sensitivity by monitoring specific ion transitions, reducing matrix effects. |

Preparative Chromatography for Isolation and Purification

Preparative chromatography is a fundamental technique employed for the isolation and purification of specific compounds from a mixture on a larger scale than analytical chromatography. In the context of this compound, which is known to be an intermediate in the synthesis of other steroids like Drospirenone from Androstenedione (B190577), this technique is critical. chemicalbook.com The goal is to obtain a high-purity fraction of the target compound for use as a reference standard, for structural elucidation, or for further synthetic steps.

The principles are similar to analytical chromatography, involving a stationary phase and a mobile phase. However, in preparative chromatography, larger columns are used, and higher volumes of the mixture are loaded. The fractions of the eluent are collected, and those containing the purified compound are combined. The purity of the collected fractions is then typically verified by analytical techniques such as HPLC or LC-MS. While specific protocols for this compound are proprietary, the methodology is standard in steroid chemistry for isolating intermediates and final products.

X-Ray Diffraction for Solid-State Structural Determination

X-ray diffraction is the most definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. For steroidal compounds, this technique provides invaluable information about their molecular conformation, including bond lengths, bond angles, and the torsion angles that define the shape of the steroid's ring system. nih.gov

The analysis of related androstane (B1237026) derivatives by X-ray diffractometry has shown how substitutions on the steroid skeleton can influence the conformation of the rings. nih.gov For instance, the introduction of a cyano group at the 5-alpha position has been shown to affect the A-ring conformation. nih.gov The crystal structure of a related compound, 3-Ethoxyandrosta-3,5-dien-17-one, is also available and provides insight into the solid-state packing and conformation. nih.gov By obtaining a suitable crystal of this compound, X-ray diffraction can provide an unambiguous determination of its molecular structure, which is crucial for understanding its chemical and biological properties. nih.gov

Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling

Identifying and quantifying metabolites of this compound is essential for understanding its metabolic fate. Advanced techniques such as gas chromatography-mass spectrometry (GC-MS) and LC-MS/MS are employed for this purpose. nih.govuu.nl Metabolite profiling studies on related androgens, such as androst-4-ene-3,17-dione, utilize these methods to track the excretion of various metabolites over time. uu.nl

In a typical metabolite profiling study, samples are subjected to an extraction process, followed by derivatization (e.g., silylation for GC-MS) to increase the volatility and thermal stability of the steroids. uu.nl The analysis is then performed by GC-MS or LC-MS/MS. nih.govuu.nl The data obtained can be complex, and specialized software like Metaboanalyst is often used for statistical analysis, including heatmap generation and correlation analysis, to identify significant metabolic changes. frontiersin.org These advanced techniques are sensitive enough to perform trace analysis, detecting minute quantities of the parent compound and its metabolites in biological matrices. nih.gov

Use of Certified Reference Materials in Analytical Research

The accuracy and reliability of any quantitative analytical measurement depend on the use of high-purity, well-characterized reference materials. Certified Reference Materials (CRMs) play a critical role in analytical research by providing a benchmark for method validation, calibration, and quality control.

For this compound, CRMs are available from various suppliers. sigmaaldrich.comlgcstandards.comlgcstandards.com These materials are produced and certified under stringent guidelines, such as ISO/IEC 17025 (General requirements for the competence of testing and calibration laboratories) and ISO 17034 (General requirements for the competence of reference material producers). sigmaaldrich.com The certificate of analysis accompanying a CRM provides crucial information, including the certified concentration and its associated uncertainty, ensuring traceability to national or international standards. sigmaaldrich.com The use of CRMs is essential for achieving accurate and comparable results across different laboratories and over time.

Table 2: Availability of Certified Reference Material for this compound

| Product Name | Synonyms | CAS Number | Format | Supplier Examples |

|---|---|---|---|---|

| This compound | Androstenedione methylenolether, Testosterone (B1683101) Impurity J (EP) lgcstandards.comlgcstandards.com | 57144-06-6 sigmaaldrich.comlgcstandards.comlgcstandards.com | Certified Reference Material, Neat sigmaaldrich.comlgcstandards.com | Sigma-Aldrich, LGC Standards sigmaaldrich.comlgcstandards.com |

Mentioned Compound Names

Structural Activity Relationships Sar and Steroidal Design

Influence of Methoxy (B1213986) Group on Biological Activity

The methoxy group (-OCH₃) at the C-3 position is a significant feature of 3-Methoxyandrosta-3,5-dien-17-one. While often considered a simple modification of a hydroxyl group, the methoxy substituent can impart unique properties that are more than the sum of its parts, influencing ligand-target binding, physicochemical properties, and metabolic stability. nih.gov

The presence of a methoxy group can alter a molecule's electronic and steric properties. It is a prevalent substituent in many natural products and approved drugs, where it often plays a critical role in the molecule's mechanism of action. nih.gov The oxygen atom can act as a hydrogen bond acceptor, while the methyl group can engage in hydrophobic (lipophilic) interactions within a binding pocket. The positioning of the methoxy group is crucial; for instance, in certain β-diketone complexes, the position of the methoxy group on an aromatic ring significantly impacts their antimicrobial and cytotoxic activities. mdpi.com

In the context of steroids, replacing a hydroxyl group with a methoxy group can increase lipophilicity, potentially enhancing membrane permeability. However, this modification can also influence receptor binding affinity. Studies on non-steroidal compounds have shown that adding methoxy groups can lead to a significant reduction in estrogenic activity compared to parent compounds like bisphenol A. sci-hub.se This suggests that the methoxy group's electronic and steric bulk can modulate interactions with nuclear receptors.

A comparison with the closely related analogue, 3-Ethoxyandrosta-3,5-dien-17-one, which has an ethoxy (-OCH₂CH₃) group at the C-3 position, highlights the subtle yet important role of the alkoxy substituent. The slightly larger ethoxy group can lead to differences in binding affinity and metabolic profile.

| Property | This compound | 3-Ethoxyandrosta-3,5-dien-17-one |

| Molecular Formula | C₂₀H₂₈O₂ nih.gov | C₂₁H₃₀O₂ nih.gov |

| Molecular Weight | 300.4 g/mol nih.gov | 314.5 g/mol nih.gov |

| XLogP3 | 4.0 nih.gov | 4.3 nih.gov |

| IUPAC Name | (8R,9S,10R,13S,14S)-3-methoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-one nih.gov | (8R,9S,10R,13S,14S)-3-ethoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-one nih.gov |

Role of the 3,5-Diene System in Enzymatic Recognition

The conjugated 3,5-diene system in the A-ring of this compound creates a planar and electron-rich region in the molecule. This structural feature is critical for its interaction with specific biological targets. Research on related androstene-3,5-diene derivatives has revealed that this system can confer surprising biological activities. nih.gov

A study demonstrated that a series of androstene-3,5-diene derivatives, which lack the C-3 hydroxyl group traditionally thought to be essential for estrogen receptor (ER) activity, retained a notable affinity for ER-beta. nih.gov This finding underscores the importance of the diene system itself in receptor recognition and binding, suggesting it can compensate for the absence of other key functional groups. Specifically, one diene analogue showed excellent potency and selectivity as an ER-beta agonist. nih.gov

Impact of Substitutions on the Androstane (B1237026) Core

The androstane skeleton provides the fundamental framework for this compound. Modifications at various positions on this core structure can dramatically alter the compound's biological activity.

The C-17 position of this compound features a ketone group. This position is a common site for metabolic transformations and a key point of interaction for many steroid-modifying enzymes. For instance, 17β-hydroxysteroid dehydrogenases (17β-HSDs) are enzymes that catalyze the oxidation or reduction of the C-17 substituent, playing a crucial role in the biosynthesis of active androgens and estrogens. nih.gov

The design of inhibitors for these enzymes often focuses on modifying the C-17 position. Structure-based inhibitor design for human type 5 17β-HSD has shown that introducing an estradiol (B170435) derivative with a lactone ring on the D-ring (which includes C-17) can lead to potent inhibition. researchgate.net The lactone ring was found to establish important interactions with the enzyme's active site. researchgate.net Similarly, the design of selective inhibitors for 17β-HSD type 3, a key enzyme in testosterone (B1683101) biosynthesis, targets interactions at the C-17 position. nih.govresearchgate.net

| Modification at C-17 | Target Enzyme | Effect | Reference |

| Ketone (as in subject compound) | 17β-HSDs | Substrate for conversion | nih.gov |

| Lactone Ring | Type 5 17β-HSD | Potent Inhibition | researchgate.net |

| Various Inhibitor Moieties | Type 3 17β-HSD | Selective Inhibition | nih.govresearchgate.net |

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. unimi.it Steroids like this compound possess multiple chiral centers, resulting in a specific and complex 3D shape. The defined stereochemistry, (8R,9S,10R,13S,14S), ensures a precise fit into the binding sites of target proteins. nih.gov

Even minor changes in the stereochemistry at one chiral center can lead to a complete loss of biological activity, as the modified molecule may no longer be able to dock effectively with its receptor or enzyme target. In many cases, only one enantiomer or diastereomer of a chiral drug is active, while the others may be inactive or even produce undesirable effects. unimi.it The stereospecificity of drug action is a fundamental principle in pharmacology and medicinal chemistry, arising from the chiral nature of biological macromolecules like proteins and nucleic acids. Studies on other chiral compounds have shown that stereochemistry can be the primary driver for potency and can also affect transport systems, leading to stereospecific uptake of drugs. unimi.it

Design Principles for Novel Steroidal Enzyme Modulators

The insights gained from SAR studies of compounds like this compound are instrumental in the design of new and more effective steroidal enzyme modulators. Key principles in this design process include:

Structure-Based Drug Design: When the 3D structure of a target enzyme is known, it can be used to design inhibitors that fit precisely into the active site. For enzymes where a crystal structure is unavailable, homology modeling can be used to build a predictive model to guide the design process. nih.govresearchgate.net

Targeting Key Interactions: The design process focuses on introducing functional groups that can form strong and specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues in the enzyme's binding pocket. For example, the design of a potent inhibitor for type 5 17β-HSD involved creating a molecule with a lactone ring and an amide group that stabilized loops in the substrate binding site. researchgate.net

Modulating Physicochemical Properties: Modifications to the steroidal core, such as the introduction of a methoxy group, can be used to fine-tune the molecule's solubility, lipophilicity, and metabolic stability, thereby improving its drug-like properties. nih.gov

Enhancing Selectivity: A major goal in drug design is to create molecules that are highly selective for their intended target, minimizing off-target effects. This can be achieved by exploiting subtle differences in the active sites of related enzymes. nih.govresearchgate.net

By applying these principles, medicinal chemists can rationally design novel steroidal compounds with enhanced potency, selectivity, and therapeutic potential.

Future Directions in Academic Research on 3 Methoxyandrosta 3,5 Dien 17 One

Advanced Mechanistic Studies of Enzyme Interactions

While 3-Methoxyandrosta-3,5-dien-17-one is known to interact with enzymes, the precise mechanisms of these interactions are not fully elucidated. Future studies will likely employ advanced biophysical and computational techniques to investigate the binding kinetics and thermodynamics of this compound with its target enzymes. Understanding these interactions at a molecular level is crucial for the rational design of more potent and selective enzyme inhibitors.

Discovery of Undescribed Biotransformation Pathways

The metabolic fate of this compound in various biological systems is an area ripe for investigation. While it is a known metabolite of certain compounds, its own biotransformation pathways are not completely mapped out. Future research will likely utilize high-resolution mass spectrometry and other advanced analytical techniques to identify and characterize novel metabolites. This knowledge is essential for a comprehensive understanding of its pharmacological and toxicological profiles.

Computational Chemistry and Molecular Modeling Applications in SAR

Computational chemistry and molecular modeling are powerful tools for understanding structure-activity relationships (SAR). Future research will increasingly leverage these techniques to predict the biological activity of novel analogs of this compound. By creating detailed models of the compound's interaction with its biological targets, researchers can virtually screen new derivatives and prioritize the synthesis of the most promising candidates, accelerating the drug discovery process.

Investigation of Broader Biochemical Roles Beyond Aromatase Inhibition

While its role as an aromatase inhibitor is a primary focus, future research may uncover additional biochemical roles for this compound. Investigating its interactions with other enzymes and receptors could reveal novel therapeutic applications. A broader understanding of its pharmacological profile could open up new avenues for its use in treating a wider range of conditions.

Q & A

Q. How is 3-Methoxyandrosta-3,5-dien-17-one synthesized and structurally characterized in laboratory settings?

- Methodology : Synthesis often involves enzymatic modification of steroid precursors. For example, enzymatic deacetylation of 3-acetyloxy-androsta-3,5-dien-17-one via microbial or chemical catalysts can yield this compound. Structural characterization is achieved through X-ray crystallography (atomic coordinates and displacement parameters provided in Table 2 of crystallographic studies) and nuclear magnetic resonance (NMR) spectroscopy to confirm methoxy group positioning and stereochemistry .

Q. What analytical techniques are recommended for identifying and quantifying this compound in complex matrices?

- Methodology : Use reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) in positive electrospray ionization (ESI+) mode. Optimize chromatographic conditions (e.g., C18 columns, gradient elution with methanol/water) to resolve co-eluting peaks. Quantitation requires calibration against certified reference standards, with a detection limit typically <1 ng/mL in biological samples .

Advanced Research Questions

Q. How can researchers resolve contradictions in chromatographic data caused by co-eluting impurities during analysis?

- Methodology : Perform orthogonal validation using high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns or fragment ions unique to this compound. For example, differentiate it from 3-Ethoxyandrosta-3,5-dien-17-one (a common structural analog) by monitoring mass transitions specific to the methoxy group (e.g., m/z 314.5 → 271.3) .

Q. What strategies are employed to differentiate this compound from related steroid derivatives in impurity profiling?

- Methodology : Utilize nuclear Overhauser effect (NOE) NMR experiments to map spatial proximity of the methoxy group to adjacent protons. Compare with X-ray crystallography data (e.g., bond angles and torsional parameters in Table 1) to confirm structural uniqueness. Cross-validate with differential scanning calorimetry (DSC) to assess thermal stability differences between analogs .

Q. How is the stability of this compound assessed under varying storage conditions?

- Methodology : Conduct accelerated degradation studies by exposing the compound to stressors (e.g., 40°C/75% relative humidity for 6 months). Monitor degradation products via LC-MS/MS, focusing on demethylation or oxidation byproducts. Long-term stability data suggest storage at -20°C in inert atmospheres to minimize hydrolytic cleavage of the methoxy group .

Q. What role does this compound play in steroid biosynthesis or metabolic pathways?

- Methodology : Investigate its enzymatic conversion using in vitro assays with cytochrome P450 (CYP) isoforms or hydroxysteroid dehydrogenases (HSDs). For instance, assess its potential as an intermediate in testosterone biosynthesis by tracking isotopic labeling patterns in cell cultures. Reference studies indicate its classification as a "masked" androgen due to methoxy-group-mediated metabolic resistance .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported CAS numbers (e.g., 1527-89-5 vs. 1912-63-6) for this compound?

- Methodology : Cross-reference regulatory documents (e.g., EPA/NIH spectral databases) and pharmacopeial standards (e.g., EP Impurity J) to verify identifiers. For example, this compound is listed as Testosterone EP Impurity J (CAS 1527-89-5) in pharmaceutical contexts, while 1912-63-6 refers to the unsubstituted Androsta-3,5-dien-17-one. Confirm identity via HRMS and retention time matching against certified materials .

Experimental Design Considerations

- Synthetic Optimization : Use design of experiments (DoE) to optimize reaction yields, varying parameters like solvent polarity (e.g., ethanol vs. acetonitrile) and catalyst loadings .

- Safety Protocols : Adhere to OSHA HCS guidelines (H302, H315, H319) for handling; use fume hoods and personal protective equipment (PPE) due to acute toxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.